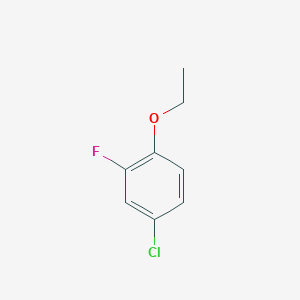

4-Chloro-2-fluorophenetole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEYQGKTRZGNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378656 | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-40-3 | |

| Record name | 4-Chloro-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluorophenetole: Synthesis, Properties, and Applications

Abstract: 4-Chloro-2-fluorophenetole (1-chloro-4-ethoxy-2-fluorobenzene) is a halogenated aromatic ether with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and ethoxy groups, provides a scaffold for developing novel pharmaceuticals and agrochemicals. This guide presents a comprehensive overview of 4-Chloro-2-fluorophenetole, beginning with its synthesis from the readily available precursor, 4-Chloro-2-fluorophenol. We will delve into its predicted chemical and physical properties, spectroscopic signature for characterization, core reactivity principles, and potential applications in drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

Halogenated and fluorinated organic compounds are cornerstones of modern drug discovery. The incorporation of fluorine, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Chloro-2-fluorophenetole is an exemplar of a simple scaffold that combines these strategic elements. As the ethyl ether derivative of 4-Chloro-2-fluorophenol, it serves as a lipophilic, chemically stable intermediate. The presence of three distinct functional handles on the aromatic ring—a fluoro group, a chloro group, and an ethoxy group—offers chemists a platform for regioselective modifications, making it a valuable intermediate in the synthesis of higher-value, complex target molecules.[1][2]

This guide provides a practical, field-proven perspective on the synthesis, characterization, and utilization of this compound, leveraging established chemical principles to create a predictive but robust profile in the absence of extensive dedicated literature.

Chemical Identity and Properties

While 4-Chloro-2-fluorophenetole is not as extensively documented as its phenolic precursor, we can confidently predict its properties based on its structure and the known data of its parent compound, 4-Chloro-2-fluorophenol.

Precursor: 4-Chloro-2-fluorophenol (CAS: 348-62-9)

The synthesis of the target phenetole begins with its corresponding phenol. A thorough understanding of the starting material is critical for a successful synthesis.

| Property | Value | Source(s) |

| CAS Number | 348-62-9 | [3][4][5] |

| Molecular Formula | C₆H₄ClFO | [4][6] |

| Molecular Weight | 146.55 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or low melting solid | [7][8] |

| Melting Point | 20 °C (lit.) | [3][7][9] |

| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [7][8][9] |

| Density | 1.378 g/mL at 25 °C (lit.) | [9][10] |

| Solubility | Insoluble in water | [3][8] |

| Refractive Index (n20/D) | 1.536 (lit.) | [8][9] |

Target Compound: 4-Chloro-2-fluorophenetole

The conversion of the phenol to its ethyl ether (phenetole) modifies its physical properties by removing the acidic proton and eliminating hydrogen bonding capabilities.

| Property | Predicted Value | Rationale |

| IUPAC Name | 1-Chloro-4-ethoxy-2-fluorobenzene | - |

| Molecular Formula | C₈H₈ClFO | - |

| Molecular Weight | 174.60 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers |

| Boiling Point | > 180 °C (at atm. pressure) | Increased molecular weight and loss of H-bonding relative to phenol |

| Melting Point | < 20 °C | Removal of intermolecular hydrogen bonding often lowers the melting point |

| Density | ~1.25 - 1.35 g/mL | Similar to other halogenated aromatic ethers |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, CH₂Cl₂, THF) | Increased lipophilicity compared to the phenol precursor |

Synthesis and Characterization

The most direct and reliable method for preparing 4-Chloro-2-fluorophenetole is through the Williamson ether synthesis, a classic Sₙ2 reaction.[11] This involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.[12]

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials:

-

4-Chloro-2-fluorophenol (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

-

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄) (1.1 - 1.2 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of phenol).

-

Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl iodide, 1.1 eq) dropwise to the stirring suspension at room temperature. Causality Note: Using a mild base like K₂CO₃ is sufficient for the acidic phenol and avoids potential side reactions that stronger bases like NaH might cause. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.[13]

-

Reaction & Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol spot.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Workup - Extraction: Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-2-fluorophenetole.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis workflow for 4-Chloro-2-fluorophenetole.

Spectroscopic Characterization Profile (Predicted)

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.

-

¹H NMR: The most telling change from the precursor will be the disappearance of the broad phenolic -OH peak and the appearance of the ethyl group signals.

-

Aromatic Protons (3H): Complex multiplets expected between δ 6.9-7.4 ppm. The precise shifts will be influenced by the combined electronic effects of the -F, -Cl, and -OEt groups.

-

Ethoxy Methylene (-OCH₂CH₃, 2H): A quartet around δ 4.0-4.2 ppm.

-

Ethoxy Methyl (-OCH₂CH₃, 3H): A triplet around δ 1.3-1.5 ppm.

-

-

¹³C NMR: The spectrum will show 8 distinct carbon signals, confirming the structure. Key signals include the two aliphatic carbons of the ethoxy group (~15 ppm and ~64 ppm) and the aromatic carbons, with their shifts influenced by the halogen and ether substituents.

-

IR Spectroscopy: The defining feature will be the disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹) from the phenol precursor. Key signals for the product will include:

-

C-H (aromatic): ~3050-3100 cm⁻¹

-

C-H (aliphatic): ~2850-2980 cm⁻¹

-

C-O-C (ether stretch): Strong bands around 1200-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric).

-

C-Cl stretch: ~700-800 cm⁻¹

-

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 174, with a characteristic M+2 peak at m/z 176 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 4-Chloro-2-fluorophenetole is governed by the interplay of its substituents.

Reactivity Insights

-

Aromatic Ring: The ethoxy group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (EAS).[14] However, the fluoro and chloro groups are deactivating but also ortho-, para-directing. The positions ortho to the strongly activating ethoxy group (positions 3 and 5) are the most likely sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Steric hindrance from the adjacent fluoro group may favor substitution at position 5.

-

Ether Linkage: The C-O bond of the ether is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI). The presence of electron-withdrawing halogens on the ring makes this cleavage more difficult compared to unsubstituted phenetole.[15]

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group is not highly activated towards SₙAr, as there are no strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it. However, under forcing conditions or with metal catalysis, it can be a site for cross-coupling reactions.

Applications as a Pharmaceutical Intermediate

Aromatic ethers containing fluorine and chlorine are prevalent motifs in pharmaceuticals and agrochemicals.[1] 4-Chloro-2-fluorophenetole serves as a key intermediate, allowing for the introduction of this specific substitution pattern into a larger molecule. Its utility lies in its role as a building block for more complex structures, where subsequent reactions can be directed to other parts of the molecule or one of the halogen atoms can be replaced via cross-coupling chemistry.[16][17] This scaffold is valuable in phenotypic drug discovery programs where libraries of diverse small molecules are screened for biological activity.[18]

Safety, Handling, and Storage

While specific toxicology data for 4-Chloro-2-fluorophenetole is not available, a robust safety protocol can be established based on the known hazards of its precursor and related halogenated aromatic compounds.

-

Hazard Classification (Predicted): Based on the precursor 4-Chloro-2-fluorophenol, the phenetole derivative should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][10]

-

GHS Hazard Statements (Precursor, for guidance):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3]

-

Respiratory Protection: Use only in a well-ventilated area or with a chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge is recommended.[3]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

4-Chloro-2-fluorophenetole represents a strategically important, albeit under-documented, chemical intermediate. By applying the foundational principles of organic synthesis, specifically the Williamson ether synthesis, it can be reliably prepared from its well-characterized phenol precursor. Its predicted properties and spectroscopic signatures provide a clear pathway for its synthesis and identification. The compound's value lies in its potential as a versatile building block for the creation of novel compounds in the pharmaceutical and agrochemical industries, offering a unique combination of reactive sites and metabolically robust functional groups. This guide provides the necessary technical and safety information for researchers to confidently synthesize, characterize, and utilize 4-Chloro-2-fluorophenetole in their research and development endeavors.

References

- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Casein/Albumin Silver/Zinc Oxide Nanoparticles for Efficient Dispersive Solid-Phase Microextraction of Phenolic Compounds from Aqueous Solutions Followed by UV–Visible Spectrometry. ACS Omega. [Link]

-

Fluorous Ethers. RSC Publishing. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. [Link]

-

The Williamson Ether Synthesis. University of Wisconsin-Madison. [Link]

-

Bromothymol blue. Wikipedia. [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

-

Are These 'Inert' Solvents Actually Reactive?. YouTube. [Link]

-

Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers. Chemical Communications (RSC Publishing). [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC - NIH. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

EAS reactions of ethers (video). Khan Academy. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

4-chloro-2-fluorophenol - CAS:348-62-9. Sunway Pharm Ltd. [Link]

-

2-FLUORO-4-CHLOROPHENOL. ChemBK. [Link]

-

The Crucial Role of Thiophene Intermediates in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Chloro-2-fluorophenol. Oakwood Chemical. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-chloro-2-fluorophenol - CAS:348-62-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

- 7. 4-Chloro-2-fluorophenol | 348-62-9 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-Chloro-2-fluorophenol 99 348-62-9 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. Khan Academy [khanacademy.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. francis-press.com [francis-press.com]

- 17. nbinno.com [nbinno.com]

- 18. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-fluorophenetole, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document delves into the mechanistic underpinnings of this reaction, offers a detailed experimental protocol, and discusses the critical parameters for process optimization. Furthermore, it outlines the necessary purification techniques and analytical characterization of the final product, while also emphasizing the essential safety protocols required for handling the involved chemical entities.

Introduction

4-Chloro-2-fluorophenetole, also known as 4-chloro-1-ethoxy-2-fluorobenzene, is a key building block in the synthesis of various biologically active molecules. Its substituted phenyl ring provides a scaffold for the development of novel therapeutic agents and crop protection chemicals. The presence of the chloro and fluoro substituents significantly influences the molecule's electronic properties and metabolic stability, making it a desirable synthon for medicinal chemists and process development scientists.

The most common and efficient method for the synthesis of 4-Chloro-2-fluorophenetole is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis due to its reliability and versatility.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2]

This guide will provide a detailed exploration of the synthesis of 4-Chloro-2-fluorophenetole, with a focus on practical application and a deep understanding of the underlying chemical principles.

The Williamson Ether Synthesis: A Mechanistic Overview

The synthesis of 4-Chloro-2-fluorophenetole via the Williamson ether synthesis involves two key steps:

-

Deprotonation of the Phenol: The weakly acidic proton of the hydroxyl group of 4-Chloro-2-fluorophenol is removed by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in an SN2 reaction, displacing the leaving group and forming the desired ether.

The overall transformation is depicted below:

Figure 1: General scheme of the Williamson ether synthesis for 4-Chloro-2-fluorophenetole.

The success of the Williamson ether synthesis is highly dependent on the choice of reagents and reaction conditions. For the synthesis of 4-Chloro-2-fluorophenetole, the following factors are of paramount importance:

-

Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this purpose. It is a solid, easy to handle, and sufficiently basic to generate the phenoxide in situ. Stronger bases like sodium hydride (NaH) can also be used, but they require more stringent anhydrous conditions.

-

Choice of Ethylating Agent: The ethylating agent must possess a good leaving group and be a primary alkyl halide to favor the SN2 mechanism.[2] Ethyl bromide (CH₃CH₂Br) and diethyl sulfate ((CH₃CH₂)₂SO₄) are excellent choices. Ethyl iodide is more reactive but also more expensive.

-

Choice of Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Acetone and dimethylformamide (DMF) are commonly used solvents for this reaction.[3] Acetone is often preferred due to its lower boiling point, which simplifies product isolation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-2-fluorophenetole.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |

| 4-Chloro-2-fluorophenol | 348-62-9 | C₆H₄ClFO | ≥98% | e.g., Sigma-Aldrich, TCI |

| Ethyl Bromide | 74-96-4 | C₂H₅Br | ≥99% | e.g., Sigma-Aldrich, Acros |

| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | ≥99% | e.g., Fisher Scientific |

| Acetone | 67-64-1 | C₃H₆O | ACS Grade | e.g., VWR |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade | e.g., Fisher Scientific |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥97% | e.g., Sigma-Aldrich |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Synthesis Procedure

Figure 2: Step-by-step experimental workflow for the synthesis of 4-Chloro-2-fluorophenetole.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 volumes).

-

Addition of Ethylating Agent: While stirring the suspension at room temperature, add ethyl bromide (1.2 eq.) dropwise over a period of 15 minutes.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide using a Büchner funnel and wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in diethyl ether (50 mL). Transfer the solution to a separatory funnel and wash with 1 M aqueous sodium hydroxide (2 x 25 mL) to remove any unreacted phenol, followed by a wash with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluorophenetole.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Chloro-2-fluorophenetole as a colorless oil.

Characterization of 4-Chloro-2-fluorophenetole

The identity and purity of the synthesized 4-Chloro-2-fluorophenetole should be confirmed by standard analytical techniques.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for 4-Chloro-2-fluorophenetole, the following are predicted values based on the analysis of structurally similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.15-7.05 (m, 2H, Ar-H)

-

δ 6.95-6.85 (m, 1H, Ar-H)

-

δ 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

-

δ 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 155.5 (d, JCF ≈ 245 Hz)

-

δ 145.0 (d, JCF ≈ 12 Hz)

-

δ 124.0 (d, JCF ≈ 4 Hz)

-

δ 122.5 (d, JCF ≈ 7 Hz)

-

δ 117.0 (d, JCF ≈ 2 Hz)

-

δ 116.5 (d, JCF ≈ 25 Hz)

-

δ 65.0

-

δ 14.5

-

-

IR (neat, cm⁻¹):

-

3050-3100 (aromatic C-H stretch)

-

2850-2980 (aliphatic C-H stretch)

-

1580, 1490 (aromatic C=C stretch)

-

1250 (asymmetric C-O-C stretch)

-

1040 (symmetric C-O-C stretch)

-

1100 (C-F stretch)

-

800-850 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 174 (M⁺), 145, 117, 82

-

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

-

4-Chloro-2-fluorophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Ethyl Bromide: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[4] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]

-

Diethyl Sulfate: Probable human carcinogen.[6] Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7][8]

-

Potassium Carbonate: Causes serious eye irritation and skin irritation.[1][9] May cause respiratory irritation.[10]

-

Acetone: Highly flammable liquid and vapor.[2] Causes serious eye irritation.[3] May cause drowsiness or dizziness.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

The Williamson ether synthesis provides an effective and straightforward pathway for the preparation of 4-Chloro-2-fluorophenetole. By carefully selecting the base, ethylating agent, and solvent, and by adhering to the detailed experimental protocol, researchers can reliably synthesize this valuable intermediate. Proper purification and thorough analytical characterization are essential to ensure the quality of the final product for its intended applications in drug discovery and development. Adherence to strict safety protocols is paramount throughout the entire synthetic process.

References

-

Acetone - Chemical Safety Facts. (n.d.). Retrieved from [Link]

-

Acetone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Acetone Hazards - Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Diethyl sulfate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Diethyl Sulfate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

ETHYL BROMIDE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Ethyl Bromide | CH3CH2Br | CID 6332. (n.d.). PubChem. Retrieved from [Link]

-

ICSC 0570 - DIETHYL SULFATE. (n.d.). International Labour Organization. Retrieved from [Link]

-

Potassium Carbonate Anhydrous All Grades SDS. (n.d.). Armand Products. Retrieved from [Link]

-

SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (n.d.). Enartis. Retrieved from [Link]

-

Diethyl Sulfate | EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Ethyl bromide - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Safety Data Sheet POTASSIUM CARBONATE. (2015, August 5). Enartis. Retrieved from [Link]

-

Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. (2020, December 18). Redox. Retrieved from [Link]

-

Bromoethane_ Ethyl bromide MSDS. (n.d.). KSCL (KRISHNA). Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]

- 5. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR [m.chemicalbook.com]

- 8. 2-Chloro-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 10. EP0003344B1 - Process for the preparation of fluor benzenes - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-2-fluorophenol: Properties, Synthesis, and Applications

Introduction: This technical guide provides a comprehensive overview of 4-Chloro-2-fluorophenol (CAS No. 348-62-9), a key halogenated intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials. While the initial subject of interest was 4-Chloro-2-fluorophenetole (properly named 1-Chloro-4-ethoxy-2-fluorobenzene, CAS No. 289039-33-4), publicly available experimental data for this derivative is exceptionally scarce. Consequently, this guide focuses on its critical precursor, 4-Chloro-2-fluorophenol, for which extensive data exists. The properties and reactivity of this phenol are foundational for the synthesis and understanding of its subsequent derivatives, including the corresponding phenetole. This document delves into the core physical and chemical properties, spectroscopic profile, synthesis protocols, and safety considerations for 4-Chloro-2-fluorophenol, offering valuable insights for researchers and professionals in chemical R&D and drug discovery.

Core Molecular and Physical Properties

4-Chloro-2-fluorophenol is a substituted aromatic compound featuring chlorine, fluorine, and hydroxyl functional groups. These substituents significantly influence its electronic properties, reactivity, and physical state. The molecule's structure is foundational to its utility as a chemical building block.

Key Identifiers and Structural Information:

-

IUPAC Name: 4-chloro-2-fluorophenol[1]

-

Molecular Weight: 146.55 g/mol [1]

-

SMILES: C1=CC(=C(C=C1Cl)F)O[1]

The physical properties of 4-Chloro-2-fluorophenol are summarized in the table below. It exists as a colorless to light yellow liquid or a low-melting solid at room temperature, a critical consideration for handling and reaction setup.[2]

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid or low melting solid | [2] |

| Melting Point | 20 °C (lit.) | [4] |

| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [4] |

| Density | 1.378 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.536 (lit.) | [4] |

| Water Solubility | Insoluble | [2] |

| pKa | 8.26 ± 0.18 (Predicted) |

Chemical Properties and Reactivity

The reactivity of 4-Chloro-2-fluorophenol is governed by the interplay of its three functional groups on the benzene ring. The hydroxyl group is acidic and a key site for derivatization, while the halogen substituents influence the aromatic ring's susceptibility to electrophilic and nucleophilic substitution.

-

Acidity: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. This is the first step in common derivatization reactions, such as etherification.

-

Etherification (Synthesis of Phenetoles): The phenoxide, generated by treating the phenol with a base like sodium hydroxide or potassium carbonate, is a potent nucleophile. It can react with ethylating agents (e.g., ethyl iodide, diethyl sulfate) via the Williamson ether synthesis to produce 4-Chloro-2-fluorophenetole. This reaction is fundamental to accessing the ether derivatives of this phenol.

-

Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, with the para position blocked by chlorine, substitution is directed to the positions ortho to the hydroxyl group.

-

Reductive Dechlorination: Under specific conditions, such as with a sulfate-reducing consortium, 4-Chloro-2-fluorophenol can undergo reductive dechlorination to yield 2-fluorophenol, demonstrating a potential pathway for bioremediation.[4]

Workflow: Williamson Ether Synthesis of 4-Chloro-2-fluorophenetole

The diagram below illustrates the logical workflow for synthesizing the target phenetole from the phenol, a standard and reliable protocol in organic chemistry.

Caption: General workflow for the synthesis of 4-Chloro-2-fluorophenetole.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be complex due to splitting by the adjacent fluorine atom (H-F coupling) and other protons. A broad singlet corresponding to the hydroxyl proton will also be present, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic large coupling constants (¹JCF), and smaller couplings will be observed for carbons two or three bonds away (²JCF, ³JCF). The chemical shifts will be influenced by the electronegativity of the halogen and hydroxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching of the phenol.

-

C=C Aromatic Stretch: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-F Stretches: Absorptions for C-Cl (typically 700-850 cm⁻¹) and C-F (typically 1000-1300 cm⁻¹) will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 146. A characteristic M+2 peak at m/z 148 with an intensity of approximately one-third of the M⁺ peak will be observed, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of CO, Cl, and other fragments from the aromatic ring.

Analytical Methods

For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

-

HPLC: Reversed-phase HPLC with a C18 column, using a mobile phase such as acetonitrile/water or methanol/water with UV detection, is a standard method for analyzing phenolic compounds.

-

GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for both separation and identification of volatile derivatives of the phenol or the phenol itself, providing high sensitivity and structural confirmation.

Applications in Research and Development

4-Chloro-2-fluorophenol is primarily used as an intermediate in the synthesis of more complex molecules.[2] Its trifunctional nature makes it a versatile starting point for building molecules with specific biological or physical properties.

-

Pharmaceutical Synthesis: Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals.[5][6] The chlorine and fluorine atoms can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to protein targets.[7] This phenol serves as a scaffold to introduce these desirable properties into new active pharmaceutical ingredients (APIs).

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated aromatic intermediates to enhance efficacy and control physicochemical properties.

-

Liquid Crystal Materials: Fluorinated compounds are of significant interest in the development of liquid crystal materials used in display technologies.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 4-Chloro-2-fluorophenol is essential to ensure laboratory safety.

Hazard Identification (GHS Classification):

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Prevent entry into drains.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

References

-

Sigma-Aldrich. 4-Chloro-2-fluorophenol 99%.

-

ChemicalBook. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum.

-

J&K Scientific. 4-Chloro-2-fluorophenol, 98% | 348-62-9.

-

ECHEMI. 348-62-9, 4-Chloro-2-fluorophenol Formula.

-

Sunway Pharm Ltd. 4-chloro-2-fluorophenol - CAS:348-62-9.

-

ChemicalBook. 4-Chloro-2-fluorotoluene(452-75-5) 13C NMR spectrum.

-

ChemicalBook. 4-Chloro-2-fluorophenol | 348-62-9.

-

ChemicalBook. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum.

-

ECHEMI. 1-Chloro-4-ethoxy-2-fluorobenzene.

-

Fisher Scientific. Material Safety Data Sheet.

-

Furman University Scholar Exchange. Microwave spectrum and analysis of 4-chloro-2-fluorophenol.

-

Fisher Scientific. SAFETY DATA SHEET.

-

C/D/N Isotopes, Inc. Safety Data Sheet - 4-Chloro-α,α,α-trifluorotoluene-d4.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).

-

Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Sigma-Aldrich. 1-Chloro-4-fluorobenzene 98%.

-

Sigma-Aldrich. 4-Chloro-2-fluorophenol 99%.

-

ChemicalBook. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-4-fluorobenzene.

-

PubChem. 4-chloro-2-fluorophenol.

-

PubChem. 4-Chloro-2-methylphenol.

-

Google Patents. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.

-

Biological Magnetic Resonance Bank. 4-Chlorophenol at BMRB.

-

Supporting Information. Copies of 1H and 13C NMR Spectra of Products.

-

ChemicalBook. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum.

-

ChemicalBook. 4-Chlorophenol(106-48-9) 13C NMR spectrum.

-

ChemicalBook. 4-Chloro-2-fluorophenol CAS#: 348-62-9.

-

ChemicalBook. 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene.

-

ECHEMI. 4-Chloro-2-fluorophenol SDS, 348-62-9 Safety Data Sheets.

-

NIST WebBook. Phenol, 4-chloro-.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

PubChem. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

-

ResearchGate. Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3.

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

NIST WebBook. Benzene, 1-chloro-2-ethoxy-.

-

Benchchem. Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry.

-

Benchchem. The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry.

-

NIST WebBook. Phenol, 2,4-dichloro-.

-

NIST WebBook. Phenol, 4-chloro- Mass Spectrum.

-

ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

-

ChemicalBook. 4-Chloro-4'-fluorobutyrophenone(3874-54-2) MS spectrum.

-

NIST WebBook. Benzenamine, 4-chloro-2-nitro-.

-

ChemicalBook. 4-Chlorophenol(106-48-9) IR Spectrum.

-

mzCloud. Clorophene.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. 4-chloro-2-fluorophenol - CAS:348-62-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-2-fluorophenetole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2-fluorophenetole, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on a robust and well-established synthetic route from its precursor, 4-Chloro-2-fluorophenol. We will delve into the critical aspects of its synthesis, purification, and characterization, offering field-proven insights to ensure reproducible and reliable results in a research and development setting.

Core Chemical Identifiers and Properties of the Key Precursor

All experimental protocols and theoretical discussions within this guide originate from the foundational starting material, 4-Chloro-2-fluorophenol. Its core identifiers and physicochemical properties are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | 4-Chloro-2-fluorophenol | [1][2][3] |

| CAS Number | 348-62-9 | [1][2][3][4] |

| Molecular Formula | C₆H₄ClFO | [1][2] |

| Molecular Weight | 146.55 g/mol | [2][3] |

| Appearance | Clear colorless to light yellow liquid or low melting solid | [1] |

| Boiling Point | 103-104 °C at 50 mmHg | |

| Melting Point | 20 °C | |

| Density | 1.378 g/mL at 25 °C |

The molecular formula for the target compound, 4-Chloro-2-fluorophenetole , is C₈H₈ClFO . Its molecular weight and other properties will be dependent on the successful synthesis from the aforementioned precursor.

Synthesis of 4-Chloro-2-fluorophenetole via Williamson Ether Synthesis

The most logical and widely applicable method for preparing 4-Chloro-2-fluorophenetole is the Williamson ether synthesis. This venerable yet reliable reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Reaction Causality and Mechanistic Considerations

The hydroxyl group of 4-Chloro-2-fluorophenol is weakly acidic and requires a suitable base to be deprotonated, forming the more nucleophilic phenoxide ion. The choice of base is critical; a strong base such as sodium hydride or potassium carbonate is typically employed to ensure complete deprotonation without introducing competing nucleophiles. The subsequent SN2 reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, proceeds to form the desired ether linkage. The fluoride and chloride substituents on the aromatic ring are generally unreactive under these conditions.

Caption: Williamson Ether Synthesis of 4-Chloro-2-fluorophenetole.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4-Chloro-2-fluorophenol (98% or higher purity)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Ethyl Iodide (CH₃CH₂I) or Ethyl Bromide (CH₃CH₂Br)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Diethyl Ether

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous solution of Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Chloro-2-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone or DMF to dissolve the phenol. To this solution, add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Addition of Ethylating Agent: While stirring vigorously, add ethyl iodide or ethyl bromide (1.2 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide/bromide salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2-fluorophenetole.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization and Quality Control

The identity and purity of the synthesized 4-Chloro-2-fluorophenetole should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. 4-Chloro-2-fluorophenetole can serve as a key intermediate in the development of novel compounds with potential biological activity. The presence of both chlorine and fluorine atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Caption: Potential Application Pathways for 4-Chloro-2-fluorophenetole.

Safety and Handling

4-Chloro-2-fluorophenol is classified as an irritant.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesized 4-Chloro-2-fluorophenetole should be treated with similar precautions until its toxicological properties are fully evaluated.

References

- US4620042A - Preparation of 2-chloro-4-fluorophenol

-

Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4) - Cheméo. [Link]

- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google P

Sources

Spectroscopic Characterization of 4-Chloro-2-fluorophenetole: A Technical Guide

Introduction

4-Chloro-2-fluorophenetole (CAS No: 289039-33-4), also known as 1-Chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. Its structural complexity, arising from the interplay of the chloro, fluoro, and ethoxy substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is crucial for researchers and scientists involved in the synthesis, identification, and application of this and related molecules in fields such as medicinal chemistry and materials science.

This document moves beyond a simple presentation of data, offering insights into the rationale behind the spectral features and the experimental considerations for acquiring high-quality data. The predicted spectroscopic data herein is synthesized from established principles of spectroscopy and comparative analysis with structurally analogous compounds.

Molecular Structure

The structural arrangement of substituents on the aromatic ring dictates the electronic environment of each atom, which is fundamental to interpreting the spectroscopic data.

Figure 1: Molecular Structure of 4-Chloro-2-fluorophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the ethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.15 | dd | J(H,F) ≈ 8, J(H,H) ≈ 2 | H-3 |

| ~7.05 | d | J(H,F) ≈ 10 | H-6 |

| ~6.95 | ddd | J(H,H) ≈ 8, J(H,H) ≈ 2, J(H,F) ≈ 2 | H-5 |

| 4.08 | q | J(H,H) = 7.0 | -OCH₂CH₃ |

| 1.42 | t | J(H,H) = 7.0 | -OCH₂CH₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts and coupling patterns are a direct consequence of the substituent positions. The fluorine at C-2 will exhibit coupling to the adjacent protons, H-3 and H-6, with typical ortho and meta H-F coupling constants, respectively. The chlorine at C-4 will primarily influence the chemical shifts through its inductive effect. The ethoxy group's methylene protons are deshielded due to the adjacent oxygen atom, resulting in a downfield shift to around 4.08 ppm, while the methyl protons appear in the typical aliphatic region. The quartet and triplet pattern of the ethyl group is a classic signature of this moiety.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are significantly affected by the electronegativity of the attached halogens and the oxygen of the ethoxy group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, ¹J(C,F) ≈ 245 Hz) | C-2 |

| ~150 (d, ²J(C,F) ≈ 10 Hz) | C-1 |

| ~128 (d, ⁴J(C,F) ≈ 3 Hz) | C-4 |

| ~123 | C-6 |

| ~118 (d, ³J(C,F) ≈ 20 Hz) | C-3 |

| ~115 (d, ³J(C,F) ≈ 5 Hz) | C-5 |

| 64.5 | -OCH₂CH₃ |

| 14.7 | -OCH₂CH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The most notable feature of the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹J(C,F)) for C-2, which is characteristic of a fluorine atom directly attached to a carbon. Smaller two-, three-, and four-bond couplings will also be observed for the other aromatic carbons. The chemical shifts of the aromatic carbons are influenced by a combination of inductive and resonance effects of the substituents. The C-O carbon of the ethoxy group is found at a typical value of around 64.5 ppm.

Experimental Protocol: NMR Spectroscopy

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for 4-Chloro-2-fluorophenetole are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch (-CH₂, -CH₃) |

| 1600-1580 | Medium-Strong | Aromatic C=C stretch |

| 1490-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

| 1100-1000 | Medium | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the aromatic ring and the C-O ether linkage. The presence of both aromatic and aliphatic C-H stretches will be clearly distinguishable. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, and their exact positions can be influenced by the overall electronic structure of the molecule. The asymmetric and symmetric Aryl-O stretches are characteristic of phenetole-type compounds.[1]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean salt plates is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| Predicted m/z | Relative Intensity | Assignment |

| 174/176 | High | [M]⁺ (Molecular ion) |

| 145/147 | Medium | [M - C₂H₅]⁺ |

| 131/133 | Low | [M - C₂H₅O]⁺ |

| 117 | Medium | [M - C₂H₅ - CO]⁺ |

| 99 | Low | [C₆H₄F]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected to be observed at m/z 174, with a characteristic M+2 peak at m/z 176 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The base peak may correspond to the molecular ion or a stable fragment. Key fragmentation pathways for phenetoles include the loss of the ethyl group to form a stable phenoxy cation. Further fragmentation can occur through the loss of carbon monoxide from the phenoxy cation.

Figure 3: Predicted Fragmentation Pathway for 4-Chloro-2-fluorophenetole.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic data for 4-Chloro-2-fluorophenetole, predicted based on established principles and data from analogous compounds, provides a comprehensive fingerprint for its identification and characterization. The interplay of the chloro, fluoro, and ethoxy substituents creates distinct patterns in NMR, IR, and MS spectra. This guide serves as a valuable resource for researchers, providing not only the expected data but also the underlying scientific rationale for its interpretation and the practical considerations for its acquisition.

References

-

Fiveable. Spectroscopy of Ethers. Available at: [Link]

Sources

Starting materials for 4-Chloro-2-fluorophenetole synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-fluorophenetole

Executive Summary

4-Chloro-2-fluorophenetole is a valuable intermediate in the synthesis of specialized organic compounds, particularly within the pharmaceutical and agrochemical sectors. Its preparation is most efficiently achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This guide provides a detailed examination of the critical starting materials and reaction pathways, beginning with the synthesis of the key phenolic precursor, 4-chloro-2-fluorophenol, and culminating in its conversion to the target phenetole. We will explore the causality behind the selection of reagents, detail optimized reaction protocols, and provide a framework for ensuring a safe, efficient, and reproducible synthesis.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The formation of 4-chloro-2-fluorophenetole from its phenolic precursor is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves two key steps:

-

Deprotonation: The weakly acidic hydroxyl proton of 4-chloro-2-fluorophenol is removed by a suitable base to form a potent nucleophile, the corresponding phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an ethylating agent, displacing a leaving group and forming the desired ether bond.[2]

Given the SN2 nature of this reaction, its success is highly dependent on the steric accessibility of the electrophilic carbon on the ethylating agent. Primary alkyl halides are ideal, whereas secondary and tertiary halides are prone to competing elimination reactions.[1][2]

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 4-Chloro-2-fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

A Note on a Data-Scarce Landscape

In the dynamic field of chemical research and pharmaceutical development, we are often tasked with handling novel or lesser-studied compounds. 4-Chloro-2-fluorophenetole is one such molecule where comprehensive, publicly available safety data is scarce. This guide has been meticulously compiled to provide a robust framework for its safe handling. In the absence of a dedicated Safety Data Sheet (SDS) for 4-Chloro-2-fluorophenetole, the hazard classifications, safety protocols, and emergency procedures outlined herein are extrapolated from the available data for its close structural analog, 4-Chloro-2-fluorophenol .

The core aromatic scaffold, substituted with both chlorine and fluorine, is the primary determinant of the toxicological and reactivity profile. The key structural difference is the presence of an ethyl ether in the phenetole versus a hydroxyl group in the phenol. While this substitution will alter physical properties such as boiling point, melting point, and solubility, the fundamental hazards associated with the halogenated benzene ring are anticipated to be similar. This guide, therefore, serves as a conservative and cautious approach to handling 4-Chloro-2-fluorophenetole, emphasizing the principles of chemical safety and risk mitigation until more specific data becomes available.

Section 1: Hazard Identification and Classification

Based on the data for 4-Chloro-2-fluorophenol, we can anticipate a similar hazard profile for 4-Chloro-2-fluorophenetole. The following GHS classifications should be considered the working standard for all laboratory activities involving this compound.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

Signal Word: Danger [2]

Hazard Pictograms:

Section 2: Physical and Chemical Properties (of 4-Chloro-2-fluorophenol)

Understanding the physical properties of a related compound is crucial for anticipating its behavior under various laboratory conditions. The following data is for 4-Chloro-2-fluorophenol and should be used as an estimate. The ethyl group in 4-Chloro-2-fluorophenetole will likely lead to a higher boiling point and lower melting point.

| Property | Value |

| Molecular Formula | C6H4ClFO |

| Molecular Weight | 146.55 g/mol |

| Appearance | Clear colorless to light yellow liquid[1] |

| Melting Point | 20 °C (lit.)[3] |

| Boiling Point | 103-104 °C/50 mmHg (lit.)[3] |

| Density | 1.378 g/mL at 25 °C (lit.)[3] |

| Flash Point | 81 °C (177.8 °F) - closed cup |

| Refractive Index | n20/D 1.536 (lit.)[2] |

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure a controlled laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Ventilation: All manipulations of 4-Chloro-2-fluorophenetole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any vapors or aerosols.

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[4][5] All laboratory personnel must be trained on their location and proper use.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable.

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[1] For procedures with a high risk of splashing, a full-face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or upon any sign of contamination.[1]

-

Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[7] For larger-scale operations, a chemical-resistant apron or coveralls should be considered.

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4]

Caption: Hierarchy of protective measures for handling 4-Chloro-2-fluorophenetole.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Container: Store in a tightly closed, properly labeled container.[1][2]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2][4]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: If inhaled, immediately move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[1][2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

Caption: First-aid response flowchart for exposure to 4-Chloro-2-fluorophenetole.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2][5] These may include carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[2] Ensure adequate ventilation. Do not breathe vapors or dust.[2] Wear appropriate PPE as outlined in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[5] For larger spills, dike the area to prevent spreading.

Section 5: Toxicological Information

The toxicological data for 4-Chloro-2-fluorophenol suggests that it is toxic if swallowed and harmful in contact with skin or if inhaled.[2] It is also known to cause skin, eye, and respiratory irritation.[1][2] Chronic exposure to related chlorophenols has been shown to have effects on the liver, central nervous system, and reproductive system in animal studies.[10] It is prudent to assume a similar toxicological profile for 4-Chloro-2-fluorophenetole.

Section 6: Disposal Considerations

All waste generated from the handling of 4-Chloro-2-fluorophenetole must be considered hazardous. Dispose of contents and container in accordance with all local, state, and federal regulations.[1][11] Do not dispose of down the drain.

References

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Hazardous Substance Fact Sheet: 4-Chlorophenol. New Jersey Department of Health. [Link]

-

Personal Protective Equipment. US EPA. [Link]

-

Recommendations for Chemical Protective Clothing. CDC Stacks. [Link]

-

Personal Protective Equipment. Department of Chemistry and Biochemistry, The Ohio State University. [Link]

-

Material Safety Data Sheet - 4-Fluorophenol. Cole-Parmer. [Link]

-

Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 4-Chloro-2-fluorophenol CAS#: 348-62-9 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Determining the Solubility of 4-Chloro-2-fluorophenetole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate, such as 4-chloro-2-fluorophenetole, is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of 4-chloro-2-fluorophenetole in various organic solvents. Eschewing a rigid template, this document elucidates the fundamental principles of solubility, offers detailed, field-proven experimental protocols, and presents a logical framework for data interpretation, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

4-Chloro-2-fluorophenetole is a substituted aromatic ether with potential applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The efficiency of its synthesis, purification, and formulation is intrinsically linked to its solubility profile in a range of organic solvents. A thorough understanding of its solubility is paramount for:

-

Process Optimization: Selecting appropriate solvents for reaction, crystallization, and purification to maximize yield and purity.

-

Formulation Development: Designing stable and effective dosage forms by identifying suitable solvent systems.

-

Predicting Bioavailability: Solubility is a key determinant of a compound's absorption and, consequently, its therapeutic efficacy.

This guide will navigate the theoretical underpinnings of solubility and provide a practical, step-by-step approach to its experimental determination.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[1][2] A more rigorous approach involves considering the interplay of intermolecular forces between the solute (4-chloro-2-fluorophenetole) and the solvent. The overall polarity of a molecule, which is a balance of its non-polar and polar regions, is a key determinant of its solubility.

2.1. Hansen Solubility Parameters (HSP)

A powerful predictive tool, Hansen Solubility Parameters (HSP) dissect the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding forces): Resulting from the attraction between hydrogen and electronegative atoms.[3]

2.2. Thermodynamic Considerations

Solubility is a thermodynamic equilibrium property.[4] The process of dissolution can be described by the Gibbs free energy of mixing.[5] For a solid solute dissolving in a liquid solvent, the solubility is influenced by the melting point and enthalpy of fusion of the solute, as well as the activity coefficient of the solute in the solvent.[6][7] Thermodynamic models can be employed to predict solubility curves as a function of temperature.[6][8][9]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 4-chloro-2-fluorophenetole. The analytical (shake-flask) method is detailed here due to its widespread use and reliability for generating accurate solubility data at atmospheric pressure.[4][10]

3.1. Materials and Equipment

-

Solute: 4-Chloro-2-fluorophenetole (purity > 99%)

-

Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, isopropanol). Ensure high purity of all solvents.

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with precise temperature control

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions, if applicable)

-

3.2. Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached and that the measured concentration accurately reflects the solubility of the compound.

Caption: Experimental workflow for determining the equilibrium solubility of 4-chloro-2-fluorophenetole.

3.3. Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 4-chloro-2-fluorophenetole in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid 4-chloro-2-fluorophenetole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[11]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time (typically 24 to 72 hours).[10]

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the vials to remain at the constant temperature for a period to allow the excess solid to settle.

-